

In-Depth Technical Guide: 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,5-Diethyl-4-hydroxybenzaldehyde
Cat. No.:	B1304944

[Get Quote](#)

CAS Number: 69574-07-8

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **3,5-Diethyl-4-hydroxybenzaldehyde**, including its chemical properties, and potential applications. Due to the limited availability of extensive experimental data in peer-reviewed literature for this specific compound, information from closely related analogs, such as the dimethyl and di-tert-butyl variants, is included to provide a broader context for its potential synthesis and activity.

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted physicochemical and spectroscopic properties of **3,5-Diethyl-4-hydroxybenzaldehyde**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₂	--INVALID-LINK--
Molecular Weight	178.23 g/mol	--INVALID-LINK--
Monoisotopic Mass	178.09938 Da	--INVALID-LINK--
XlogP (Predicted)	2.2	--INVALID-LINK--
Predicted Collision Cross Section (CCS) for [M+H] ⁺	136.7 Å ²	--INVALID-LINK--
Predicted Collision Cross Section (CCS) for [M+Na] ⁺	146.0 Å ²	--INVALID-LINK--
Predicted Collision Cross Section (CCS) for [M-H] ⁻	139.7 Å ²	--INVALID-LINK--

Synthesis Protocols

A detailed experimental protocol for the synthesis of **3,5-Diethyl-4-hydroxybenzaldehyde** is not readily available in the public domain. However, the synthesis of its close analog, 3,5-dimethyl-4-hydroxybenzaldehyde, is well-documented and can serve as a model. One such method involves the selective oxidation of 2,4,6-trimethylphenol.

Example Protocol: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

This protocol describes a copper-mediated selective oxidation of 2,4,6-trimethylphenol.

Materials:

- 2,4,6-Trimethylphenol
- Copper(II) chloride (CuCl₂)
- Potassium carbonate (K₂CO₃)
- Hydrogen peroxide (H₂O₂)

- Isopropyl alcohol (i-PrOH)

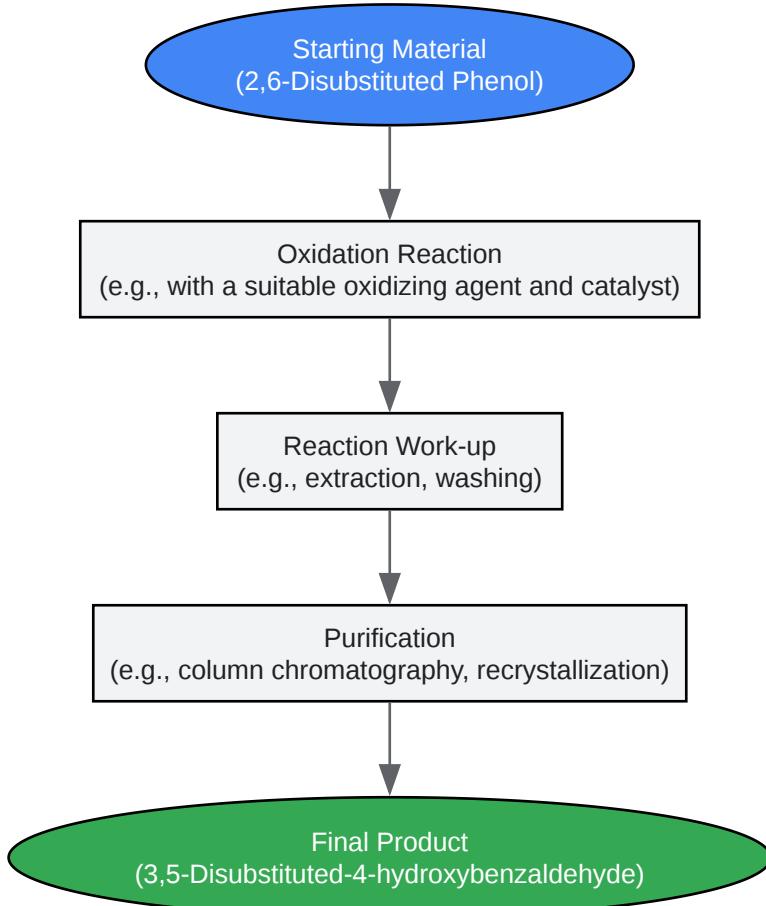
Procedure:

- In a reaction vessel, dissolve 2,4,6-trimethylphenol in isopropyl alcohol.
- Add a catalytic or equivalent amount of CuCl₂ and K₂CO₃ to the solution.
- While stirring, add H₂O₂ to the mixture.
- Heat the reaction mixture to 65°C.
- The reaction is typically allowed to proceed until the starting material is consumed, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is worked up to isolate the 3,5-dimethyl-4-hydroxybenzaldehyde product. This may involve filtration, extraction, and purification by chromatography or recrystallization.

For the synthesis of **3,5-Diethyl-4-hydroxybenzaldehyde**, a similar approach starting from 2,6-diethylphenol could be envisioned, though optimization of reaction conditions would be necessary.

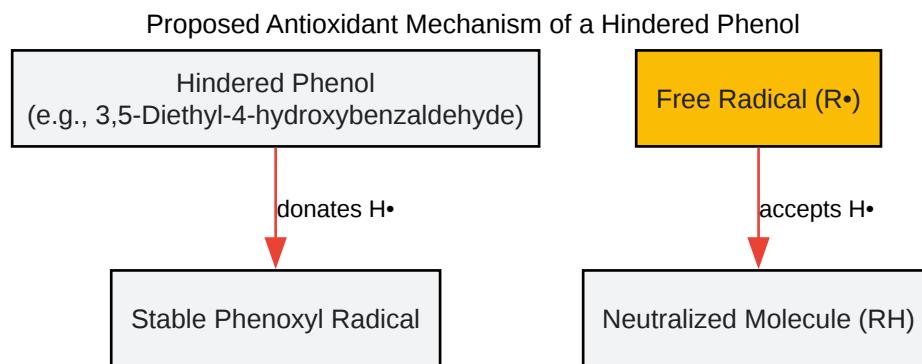
Potential Applications in Drug Discovery and Research

As a sterically hindered phenolic aldehyde, **3,5-Diethyl-4-hydroxybenzaldehyde** holds potential as a valuable building block in medicinal chemistry and materials science.


- **Antioxidant Activity:** Phenolic compounds are known for their antioxidant properties, acting as radical scavengers. The diethyl groups at the ortho positions to the hydroxyl group may enhance the stability of the resulting phenoxy radical, potentially leading to potent antioxidant effects. This makes it a candidate for research into therapies for conditions associated with oxidative stress.

- Building Block for Novel Therapeutics: The aldehyde functional group provides a reactive handle for the synthesis of more complex molecules. It can be used to generate Schiff bases, chalcones, and other derivatives that may possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Experimental and Synthetic Workflow Diagrams


The following diagrams illustrate a general workflow for the synthesis of 3,5-disubstituted-4-hydroxybenzaldehydes and a proposed mechanism for the antioxidant activity of hindered phenols.

General Synthesis Workflow for 3,5-Disubstituted-4-hydroxybenzaldehydes

[Click to download full resolution via product page](#)

Caption: General synthesis workflow.

[Click to download full resolution via product page](#)

Caption: Proposed antioxidant mechanism.

- To cite this document: BenchChem. [In-Depth Technical Guide: 3,5-Diethyl-4-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1304944#3-5-diethyl-4-hydroxybenzaldehyde-cas-number\]](https://www.benchchem.com/product/b1304944#3-5-diethyl-4-hydroxybenzaldehyde-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com